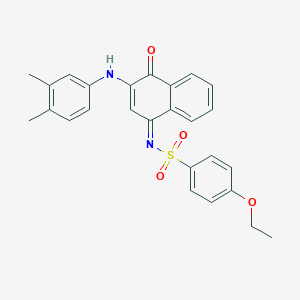
N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide, also known as DAS-1, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and has been used in a number of different research applications.
Mecanismo De Acción
The mechanism of action of N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and survival. Specifically, N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide has been found to inhibit the activity of protein kinases, which play a key role in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide has been found to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and modulation of neural signaling and synaptic plasticity. Additionally, N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide has been found to have anti-inflammatory and antioxidant properties, which may make it a potential candidate for the treatment of a variety of different diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide in lab experiments is its potent and selective activity against certain enzymes and signaling pathways, which makes it a valuable tool for studying these processes. Additionally, N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide is relatively easy to synthesize and has a high degree of stability, which makes it a convenient compound to work with in the lab. However, one limitation of using N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide is its relatively low solubility in aqueous solutions, which may limit its use in certain types of experiments.
Direcciones Futuras
There are a number of different future directions for the study of N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide and related compounds. One area of research could focus on the development of new drugs based on the structure of N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide, with the goal of creating more potent and selective inhibitors of certain enzymes and signaling pathways. Another area of research could focus on the use of N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide in combination with other drugs or therapies, in order to enhance its effectiveness in the treatment of various diseases. Finally, further research could be conducted to better understand the mechanism of action of N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide, and to identify additional targets for its activity.
Métodos De Síntesis
The synthesis of N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide involves the reaction of 3,4-dimethylaniline with ethyl 4-chlorobenzenesulfonate, followed by condensation with 4-hydroxy-1-naphthaldehyde. The resulting product is then treated with ammonium acetate to yield N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide has been used in a number of different scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neuroscience, N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide has been used to study the mechanisms of neural signaling and synaptic plasticity. In drug discovery, N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide has been used as a lead compound for the development of new drugs with similar structures and properties.
Propiedades
Fórmula molecular |
C26H24N2O4S |
|---|---|
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
(NZ)-N-[3-(3,4-dimethylanilino)-4-oxonaphthalen-1-ylidene]-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C26H24N2O4S/c1-4-32-20-11-13-21(14-12-20)33(30,31)28-24-16-25(26(29)23-8-6-5-7-22(23)24)27-19-10-9-17(2)18(3)15-19/h5-16,27H,4H2,1-3H3/b28-24- |
Clave InChI |
UTOGFWAFPBDMQU-COOPMVRXSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC(=C(C=C4)C)C |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC(=C(C=C4)C)C |
SMILES canónico |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC(=C(C=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281241.png)
![Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281242.png)
![Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281243.png)
![Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281246.png)
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281247.png)
![Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281249.png)
![Ethyl 5-[(phenylsulfonyl)amino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281251.png)
![2,4,6-trimethyl-N-(4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281253.png)
![Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281254.png)
![Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281256.png)
![Methyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281259.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281260.png)

![Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281265.png)